The presence of an acrylate group (CH2=CHCOO) suggests 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate could function as a monomer for creating various polymers. Acrylate monomers are commonly used in free radical polymerization reactions to form acrylic polymers with diverse properties (). Depending on the chosen co-monomers and polymerization conditions, the resulting polymers could have applications in coatings, adhesives, or plastics.
The chain of ether linkages (C-O-C) and the methoxy group (CH3O-) in the molecule might indicate some level of hydrophilicity and potential biocompatibility. However, further research would be necessary to confirm this and assess its suitability for biomedical applications.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate is a chemical compound with the molecular formula and a molecular weight of approximately 218.25 g/mol. This compound is classified as an acrylate ester, characterized by its liquid state at room temperature and a color range from colorless to light yellow. It is primarily used in various industrial applications, including coatings and adhesives, due to its favorable properties such as good adhesion and flexibility .
TEGMEA is a moderate skin irritant and may cause eye irritation upon contact []. It is flammable and should be handled with appropriate precautions [].
These reactions make it versatile in synthetic organic chemistry and industrial applications.
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate typically involves the following steps:
This compound finds numerous applications across various industries:
Several compounds share structural similarities with 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Acrylate | C5H8O2 | Simpler structure; widely used in polymer synthesis |
Butyl Acrylate | C7H12O2 | Known for excellent adhesion properties |
2-Hydroxyethyl Acrylate | C5H8O3 | Contains a hydroxyl group; enhances hydrophilicity |
What sets 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate apart from these similar compounds is its unique triethylene glycol ether structure, which provides enhanced flexibility and compatibility with various substrates. This makes it particularly valuable in specialized applications where traditional acrylates may not perform as effectively.
Irritant